N-cyclohexyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core and a cyclohexyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine.
Acetylation: The final step involves the acetylation of the quinazolinone derivative with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or quinazolinone moiety using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyclohexylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may result in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
N-cyclohexyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: This compound shares a similar acetamide moiety but has an isoindoline core instead of a quinazolinone core.
N-cyclohexyl-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide: This compound has a benzodiazepine core, which differs from the quinazolinone core of the target compound.
Uniqueness
N-cyclohexyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is unique due to its specific quinazolinone core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-cyclohexyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14(17-11-6-2-1-3-7-11)10-19-15(21)12-8-4-5-9-13(12)18-16(19)22/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLCORXGZUIFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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